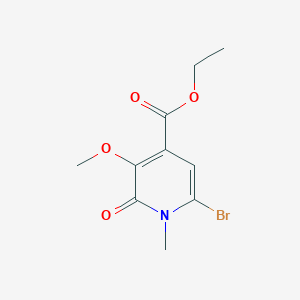
(2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER
Descripción general
Descripción
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate is a complex organic compound with the molecular formula C23H30N2O6. It is characterized by the presence of benzyl and carbamate groups, which are often used in organic synthesis and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER typically involves the reaction of benzyl chloroformate with an aminoethoxyethyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of (2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The benzyl group can be cleaved enzymatically, releasing the active amine .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Benzyl carbamate: A simpler compound with a single carbamate group attached to a benzyl group.
Uniqueness
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate is unique due to its dual functionality, combining the properties of both benzyl and carbamate groups. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .
Propiedades
Número CAS |
71347-90-5 |
|---|---|
Fórmula molecular |
C20H24N2O5 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H24N2O5/c23-19(26-15-17-7-3-1-4-8-17)21-11-13-25-14-12-22-20(24)27-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24) |
Clave InChI |
WHDWFMZBTHOBGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCOCCNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8807440.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8807447.png)





